![molecular formula C9H14ClN3O B11761820 (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is a synthetic organic compound characterized by the presence of a pyridine ring, an amino group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-aminobutanal, is synthesized through the reduction of 4-aminobutyronitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Condensation Reaction: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Cyclization and Purification: The oxime undergoes cyclization to form the desired product, which is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert the oxime group back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), halogenated solvents
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Corresponding amine
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biochemical probes due to its ability to interact with biological macromolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for the development of metal-based drugs.
Industry
In the materials science industry, this compound is explored for its use in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminobutyl)hydroxylamine
- N-(pyridin-3-yl)hydroxylamine
- 4-aminopyridine
Uniqueness
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is unique due to the presence of both a pyridine ring and a hydroxylamine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with tailored properties.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
(NZ)-N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H/b12-9-; |
InChI Key |
NGQBRIXEPATEQZ-MWMYENNMSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N\O)/CCCN.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



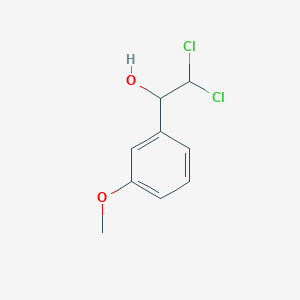
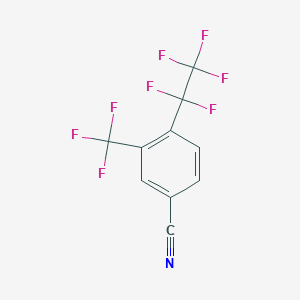
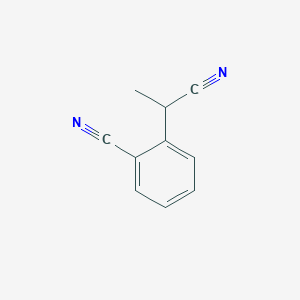
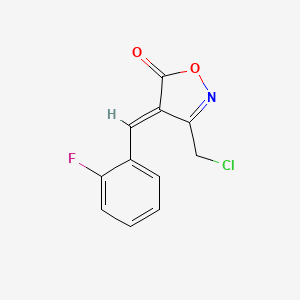
![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)

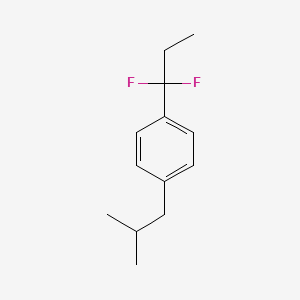
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)

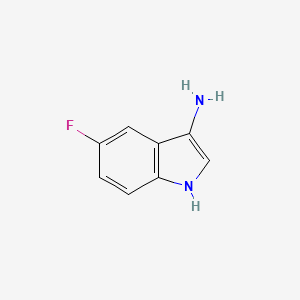
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)
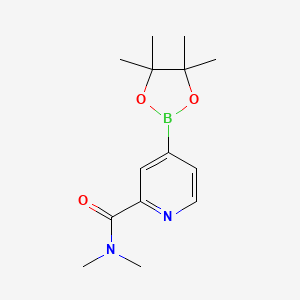
![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
